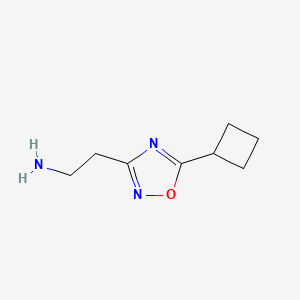

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The InChI code for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” is 1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H . This indicates the presence of a cyclobutyl group attached to the 5-position of a 1,2,4-oxadiazol-3-yl group, with an ethanamine group attached to the 2-position of the oxadiazole ring .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” is a chemical compound with the molecular formula C8 H13 N3 O . It is used in the field of chemical synthesis, where it can serve as a building block in the creation of more complex molecules .

Pharmacological Applications

Oxadiazoles, the class of compounds to which “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” belongs, have been found to have various medicinal applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Anticancer: Oxadiazoles have been studied for their potential anticancer properties . While specific studies on “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” are not available, it’s possible that this compound could also exhibit similar properties.

Vasodilator: Some oxadiazoles have been found to act as vasodilators , helping to widen blood vessels and improve blood flow. This could potentially be another application for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine”.

Anticonvulsant: Oxadiazoles have also been studied for their anticonvulsant properties . This suggests that “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” could potentially be used in the treatment of conditions like epilepsy.

Antidiabetic: Another potential medicinal application of oxadiazoles is in the treatment of diabetes . It’s possible that “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” could also have antidiabetic properties.

High Energy Molecules

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” could potentially be used in the creation of high energy molecules.

Zukünftige Richtungen

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Wirkmechanismus

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can have various mechanisms of action, including acting on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to inhibit several pathways, such as telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Eigenschaften

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)